![molecular formula C16H11N5O3 B2385968 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide CAS No. 69722-22-1](/img/structure/B2385968.png)
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
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Overview
Description
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core.
Mechanism of Action
Target of Action
The primary target of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2 by fitting into its active site through essential hydrogen bonding with Leu83 . This interaction inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of key components for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to a significant alteration in cell cycle progression . This results in the arrest of cell growth at the G0-G1 stage .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . It also induced apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their anticancer potential.
Uniqueness
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
Biological Activity
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C14H12N4O3
- Molecular Weight : 284.27 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The unique structural features of pyrazolo[3,4-d]pyrimidines contribute to their interaction with various biological targets.
Target Enzymes
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This compound inhibits CDK2 by binding to its active site, which leads to:
- Cell Cycle Arrest : The inhibition of CDK2 results in cell growth arrest at the G0-G1 phase of the cell cycle, preventing cell proliferation and inducing apoptosis in cancer cells .
Biochemical Pathways
The compound's interaction with CDK2 disrupts key signaling pathways involved in cell cycle regulation. This mechanism underlies its potential as an anticancer agent.
Antitumor Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |
---|---|---|
A549 (Lung) | 2.24 | 9.20 |
MCF-7 (Breast) | 1.74 | 42.3 |
HCT116 (Colon) | 5.00 | Not available |
These findings suggest that the compound is more effective than traditional chemotherapeutics like doxorubicin in certain contexts .
Induction of Apoptosis
Flow cytometry analyses have shown that treatment with this compound leads to a significant increase in apoptotic cells within treated populations. For instance, a study indicated that at concentrations between 2.0 and 4.0 µM, the percentage of apoptotic cells increased from 5.1% (control) to between 25.1% and 41.0% for treated cells .
Study Overview
In a recent study examining the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, this compound was found to be particularly effective against lung and breast cancer cell lines. The study highlighted its ability to induce apoptosis and inhibit cell proliferation through its action on CDK2.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with CDK2 at the molecular level. The binding affinity and interaction patterns suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance its potency and selectivity against cancer cells .
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3/c22-15(13-7-4-8-24-13)19-20-10-17-14-12(16(20)23)9-18-21(14)11-5-2-1-3-6-11/h1-10H,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRKAVGRRGTAKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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